molecular formula C16H21N3O3S2 B2461557 2-(1-((2-Methoxy-5-methylphenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole CAS No. 1105229-55-7

2-(1-((2-Methoxy-5-methylphenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole

Cat. No.: B2461557
CAS No.: 1105229-55-7
M. Wt: 367.48
InChI Key: NABOWJSKNPDLRJ-UHFFFAOYSA-N
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Description

2-(1-((2-Methoxy-5-methylphenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole is a useful research compound. Its molecular formula is C16H21N3O3S2 and its molecular weight is 367.48. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Anti-Breast Cancer Activity

The compound has been involved in the synthesis of novel 1,2-dihydropyridines, thiophenes, and thiazole derivatives exhibiting anti-breast cancer activity. Specifically, compounds synthesized through reactions involving sulfone moiety-containing precursors demonstrated significant in vitro anticancer activity against the human breast cancer cell line MCF7. Some synthesized compounds outperformed Doxorubicin, a reference drug, indicating the compound's potential as a backbone for developing more effective breast cancer treatments (Al-Said et al., 2011).

Antimicrobial Activities

Derivatives of the compound have shown promising antimicrobial activities. Research involving 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives highlighted their effectiveness against various pathogens. Some derivatives demonstrated superior antibacterial activities, suggesting the compound's utility in developing new antimicrobial agents with potential applications in treating infections (Wu Qi, 2014).

Anticancer Evaluation

The compound's derivatives have been evaluated for their anticancer properties, with certain 1,3-thiazoles containing piperazine substituents showing effectiveness across various cancer cell lines. This research contributes to the broader scientific effort to identify new therapeutic agents for cancer, showcasing the compound's relevance in anticancer drug development (Turov, 2020).

Antiviral Activity

Research into 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, synthesized from a base compound similar in structure to the one , indicated some of these compounds possess anti-tobacco mosaic virus activity. This suggests potential antiviral applications of derivatives of the compound, contributing to the development of new antiviral drugs (Chen et al., 2010).

Anticonvulsant Agents

Derivatives incorporating a sulfonamide moiety and related to the compound have been synthesized and evaluated as anticonvulsant agents. Certain synthesized compounds displayed protection against convulsions, suggesting the compound's framework might be beneficial in developing new treatments for epilepsy or other seizure-related disorders (Farag et al., 2012).

Properties

IUPAC Name

2-[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-3-yl]-5-methyl-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S2/c1-11-6-7-14(22-3)15(9-11)24(20,21)19-8-4-5-13(10-19)16-18-17-12(2)23-16/h6-7,9,13H,4-5,8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NABOWJSKNPDLRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCC(C2)C3=NN=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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